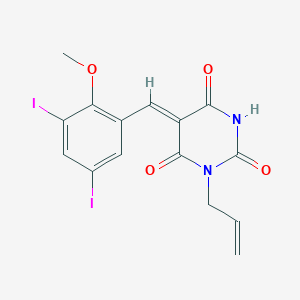![molecular formula C22H21ClN2O3S B301717 2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B301717.png)
2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide, also known as C646, is a potent and selective inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide works by inhibiting the activity of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). HATs are enzymes that add acetyl groups to histones, which can affect gene expression. PCAF is a HAT that is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PCAF, 2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide can affect gene expression and cellular processes that are regulated by PCAF.
Biochemical and physiological effects:
2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. In addition, 2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide has been shown to improve cognitive function in a mouse model of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of PCAF, which makes it a useful tool for studying the role of PCAF in cellular processes. 2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide is also relatively easy to synthesize, which makes it readily available for research. However, 2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, 2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide. One direction is to study its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, including its effects on gene expression and cellular processes. In addition, future studies could focus on improving the solubility and bioavailability of 2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide, which could increase its potential therapeutic applications.
Métodos De Síntesis
2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide can be synthesized using a two-step process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminophenol to obtain 2-(4-chlorobenzenesulfonyl)aniline. The second step involves the reaction of 2-(4-chlorobenzenesulfonyl)aniline with 2,5-dimethylphenylacetic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide to obtain 2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide has been shown to improve cognitive function in a mouse model of Alzheimer's disease.
Propiedades
Nombre del producto |
2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide |
|---|---|
Fórmula molecular |
C22H21ClN2O3S |
Peso molecular |
428.9 g/mol |
Nombre IUPAC |
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C22H21ClN2O3S/c1-16-8-9-17(2)21(14-16)24-22(26)15-25(19-12-10-18(23)11-13-19)29(27,28)20-6-4-3-5-7-20/h3-14H,15H2,1-2H3,(H,24,26) |
Clave InChI |
YKGLUOBTQNEHQT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B301634.png)
![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301637.png)
![2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301638.png)
![2-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301639.png)
![(2E)-2-[4-(difluoromethoxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301640.png)

![2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B301645.png)
![N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301646.png)
![N-(4-iodo-2-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301647.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301653.png)
![N-{1-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B301654.png)
![N-{1-[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B301655.png)
![N-(1-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B301656.png)
![N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301657.png)